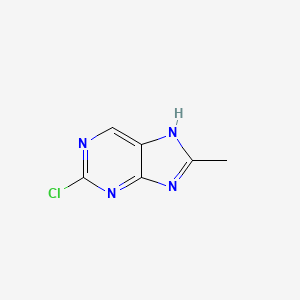

2-Chloro-8-methyl-9H-purine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-8-methyl-9H-purine is a chemical compound with the molecular formula C6H5ClN4 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-methyl-9H-purine typically involves the chlorination of 8-methyl-9H-purine. One common method is the reaction of 8-methyl-9H-purine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

8-methyl-9H-purine+SOCl2→this compound+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar chlorination reactions. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of 8-methyl-9H-purine to the desired product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-8-methyl-9H-purine undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as methoxide, ethoxide, or phenoxide ions.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can potentially participate in such reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3), sodium ethoxide (NaOEt), and sodium phenoxide (NaOPh) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2), while reducing agents may include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

Nucleophilic Substitution: The major products formed are the corresponding methoxy, ethoxy, and phenoxy derivatives of 8-methyl-9H-purine.

Aplicaciones Científicas De Investigación

Antiviral Activity

Research indicates that purine derivatives, including 2-Chloro-8-methyl-9H-purine, exhibit antiviral properties. For instance, purines are known to inhibit viral replication by interfering with nucleic acid synthesis. A study demonstrated that certain purine analogs could effectively inhibit viruses such as HIV and Herpes Simplex Virus (HSV) .

Table 1: Antiviral Efficacy of Purine Derivatives

Cancer Treatment

Purines are also pivotal in cancer therapy, with several compounds based on the purine structure being approved for clinical use. Notably, 6-mercaptopurine and 6-thioguanine are used in treating leukemia and other malignancies. The structural modifications of purines can lead to enhanced selectivity and potency against cancer cells .

Case Study: Development of Purine Analog for Cancer Therapy

A study developed a new purine analog that showed significant cytotoxicity against various cancer cell lines while sparing normal cells, indicating a promising therapeutic index .

Interaction with Biological Targets

The compound has been identified as a weak bromodomain template, which can be further modified to create potent inhibitors targeting specific proteins involved in disease pathways . This interaction highlights the potential for developing selective chemical probes that can elucidate the biological roles of bromodomains in cellular systems.

Enzyme Inhibition

Purines have been shown to inhibit various enzymes, including cyclin-dependent kinases and adenosine receptors. This inhibition can disrupt critical signaling pathways in cancer and other diseases .

Table 2: Enzyme Inhibition by Purine Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Cyclin-dependent kinase | 5 | |

| Olomoucine | Cyclin-dependent kinase | 0.1 | |

| KW-6002 | Adenosine receptor | 0.05 |

Structure-Activity Relationship Studies

Continued research into the structure-activity relationships of this compound will be crucial for optimizing its efficacy as a therapeutic agent.

Clinical Trials

Future clinical trials will be necessary to evaluate the safety and effectiveness of new derivatives based on this compound in treating viral infections and cancers.

Mecanismo De Acción

The mechanism of action of 2-Chloro-8-methyl-9H-purine involves its interaction with biological molecules. As a purine derivative, it can mimic natural purines and interact with enzymes and nucleic acids. This interaction can inhibit the activity of certain enzymes or interfere with DNA and RNA synthesis, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-9-methyl-9H-purine

- 8-Methyl-9H-purine

- 2,6,8,9-Tetrasubstituted purines

Uniqueness

2-Chloro-8-methyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a unique combination of reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Actividad Biológica

2-Chloro-8-methyl-9H-purine is a heterocyclic compound belonging to the purine family, characterized by its fused double-ring structure containing nitrogen atoms. Its chemical formula is C6H5ClN4, and it features a chlorine atom at the 2-position and a methyl group at the 8-position of the purine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, analgesic, and anticancer applications.

Chemical Structure and Properties

The unique structure of this compound allows it to interact with various biological pathways. Its structural similarity to natural nucleobases like adenine and guanine suggests that it may influence cellular processes related to nucleotide metabolism. The presence of both chlorine and methyl groups at specific positions can significantly affect its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory and Analgesic Properties : Similar to other purine derivatives, this compound has shown potential in reducing inflammation and pain, making it a candidate for therapeutic applications in inflammatory diseases.

- Modulation of Enzyme Activities : Studies have demonstrated that this compound can influence enzymes involved in nucleotide synthesis, such as DNA and RNA polymerases. This modulation may provide insights into its role in cellular processes and its potential as a therapeutic agent.

- Anticancer Activity : The compound's ability to mimic natural purines positions it as a candidate for drug development targeting cancer cells. It has been investigated for its effects on various cancer cell lines, showing promise in inhibiting cell proliferation .

1. Inhibition of Kinase Activity

A study explored the inhibitory effects of this compound on Nek2 kinase, revealing an IC50 value of 51.8 μM. This suggests that the compound can act as a competitive inhibitor within the ATP-binding site of the kinase, which is crucial for cell cycle regulation .

2. Antiglioma Activity

Another research effort highlighted the compound's potential in treating glioma. In vitro studies indicated that derivatives of purines exhibited significant antiproliferative effects against glioma cell lines, with IC50 values ranging from submicromolar to micromolar concentrations . This underscores the therapeutic potential of purine derivatives, including this compound.

3. Interaction with Bromodomains

The structural framework of this compound has also been investigated for its interactions with bromodomains, which are critical for protein-protein interactions involved in gene regulation. The compound was identified as a weak template but holds promise for further modifications to enhance potency against specific bromodomains .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Chloro-9-methyl-9H-purine | 2346-73-8 | Lacks methyl group at position 8; potential analog for comparison |

| 6-Chloro-8-methyl-9H-purine | Not specified | Different substitution pattern; may exhibit different activities |

| Adenine | 73-24-5 | Natural nucleobase; serves as a reference for biological activity |

Future Directions

Given its diverse biological activities, further investigation into this compound is warranted. Future research could focus on:

- Mechanistic Studies : Understanding the precise mechanisms by which this compound interacts with cellular targets.

- Structure-Activity Relationship (SAR) Studies : Modifying the structure to enhance potency and selectivity towards specific enzymes or receptors.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to assess therapeutic potential.

Propiedades

IUPAC Name |

2-chloro-8-methyl-7H-purine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-3-9-4-2-8-6(7)11-5(4)10-3/h2H,1H3,(H,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDVTNJGWFCHND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=NC=C2N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.